![molecular formula C20H21ClFN3O3S B2984152 2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-isopentylacetamide CAS No. 1031619-58-5](/img/structure/B2984152.png)
2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-isopentylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-isopentylacetamide” is a chemical compound with the molecular formula C23H19ClFN3O3S . It contains a benzothiadiazine ring, which is a six-membered heterocyclic aromatic moiety .
Synthesis Analysis
The synthesis of such compounds often involves the use of diazine alkaloids, which are widespread two-nitrogen containing compounds in nature . These compounds are often used as a central building block for a wide range of pharmacological applications . The synthetic approaches applied in preparing pharmacologically active decorated diazines often involve various synthetic methodologies that serve molecules with improved druglikeness and ADME-Tox properties .Molecular Structure Analysis
The molecular structure of this compound includes a benzothiadiazine ring, which is a six-membered heterocyclic aromatic moiety . This ring is often found in various pharmaceutical, agrochemical, or material applications .Applications De Recherche Scientifique
Heterocyclic Compounds in Drug Discovery
Phosphoinositide 3-Kinase (PI3K)/mTOR Inhibitors : Heterocyclic analogues similar to the queried compound have been investigated for their potential as inhibitors of PI3Kα and mTOR, which are key targets in cancer therapy. Modifications to the heterocyclic core have aimed to improve metabolic stability and in vivo efficacy, with certain analogues showing promising results (Stec et al., 2011).
Peripheral Benzodiazepine Receptor Imaging : Fluorinated heterocycles have been synthesized and evaluated for their affinity towards peripheral benzodiazepine receptors (PBRs), which play a role in neurodegenerative disorders. These compounds, including radiolabeled versions, have been explored as potential imaging agents for PBR expression, highlighting their utility in diagnosing and studying neurodegenerative diseases (Fookes et al., 2008).
Antimicrobial Agents : Research into heterocyclic compounds, including those with thiadiazole moieties, has shown them to possess antimicrobial activity. This includes the development of compounds targeting pathogenic bacterial strains such as Escherichia coli and Salmonella typhi, demonstrating the potential of these molecules in addressing antibiotic resistance (Sah et al., 2014).
Anticancer Activity : The exploration of fluorophenyl-substituted heterocycles has extended into evaluating their anticancer properties. Some compounds have shown significant in vitro antitumor activity against various cancer cell lines, including breast and colon cancer, offering insights into new therapeutic agents (Bhat et al., 2009).
Antipsychotic and Anticonvulsant Agents : Benzothiazepines and related heterocycles have been synthesized and assessed for their potential as antipsychotic and anticonvulsant agents. This includes the development of compounds with specific substitutions on the heterocyclic ring, aimed at treating psychiatric disorders and epilepsy (Kaur et al., 2012).
Propriétés
IUPAC Name |
2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxo-1λ6,2,3-benzothiadiazin-2-yl]-N-(3-methylbutyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClFN3O3S/c1-13(2)9-10-23-19(26)12-25-24-20(15-5-3-4-6-17(15)22)16-11-14(21)7-8-18(16)29(25,27)28/h3-8,11,13H,9-10,12H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBCEOQQRHUMGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)CN1N=C(C2=C(S1(=O)=O)C=CC(=C2)Cl)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClFN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

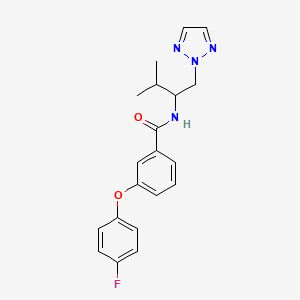
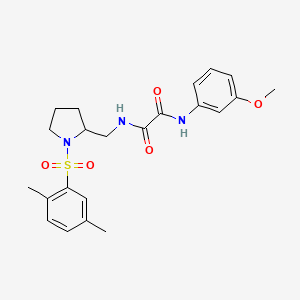

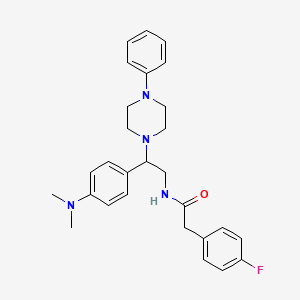
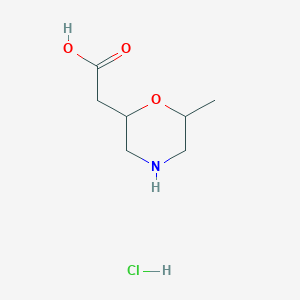

![8-[(4-benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2984077.png)
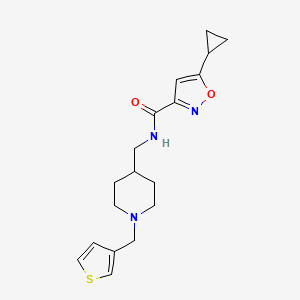

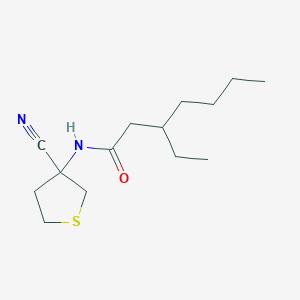



![3-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B2984092.png)